molecular formula C9H10BClO4 B1451340 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid CAS No. 871329-55-4

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Cat. No. B1451340
CAS RN: 871329-55-4
M. Wt: 228.44 g/mol
InChI Key: SGPMCOBGNHZGJJ-UHFFFAOYSA-N
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Description

“5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 871329-55-4 . It has a molecular weight of 228.44 and its IUPAC name is 5-chloro-2-(ethoxycarbonyl)phenylboronic acid .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” can be represented by the InChI code: 1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including “5-Chloro-2-(ethoxycarbonyl)phenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Protodeboronation of boronic esters is also an important reaction, although it is not as well developed .


Physical And Chemical Properties Analysis

“5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Receptor and Sensor for Carbohydrates

Phenylboronic acids, including “5-Chloro-2-(ethoxycarbonyl)phenylboronic acid”, can act as receptors and sensors for carbohydrates . They can form reversible covalent bonds with diols, which are present in carbohydrates. This property allows them to detect and bind to carbohydrates, making them useful in the development of carbohydrate sensors.

Antimicrobial Agents

Phenylboronic acids have been studied for their potential use as antimicrobial agents . They can interfere with bacterial cell wall synthesis, leading to the death of the bacteria. “5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” could potentially be used in this application.

Enzyme Inhibitors

Phenylboronic acids can also act as enzyme inhibitors . They can bind to the active sites of enzymes, preventing them from carrying out their functions. This property could be exploited in the development of new drugs.

Neutron Capture Therapy for Cancer

Boron-containing compounds, including phenylboronic acids, have been used in neutron capture therapy for cancer . The boron atoms in these compounds can capture neutrons, which then decay and release radiation that kills cancer cells.

Transmembrane Transport

Phenylboronic acids can facilitate the transport of molecules across cell membranes . This property could be used to deliver drugs or other therapeutic agents into cells.

Bioconjugation and Labeling of Proteins and Cell Surface

Phenylboronic acids can form covalent bonds with diols, which are present in many biological molecules . This property allows them to be used in bioconjugation, a process used to attach molecules to proteins or cell surfaces for various research and therapeutic applications.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the use of “5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” and similar compounds likely involve their continued use in organic synthesis, particularly in carbon–carbon bond-forming reactions like the Suzuki-Miyaura coupling . There may also be further development of methods for the protodeboronation of boronic esters .

properties

IUPAC Name

(5-chloro-2-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMCOBGNHZGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660696
Record name [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

CAS RN

871329-55-4
Record name [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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